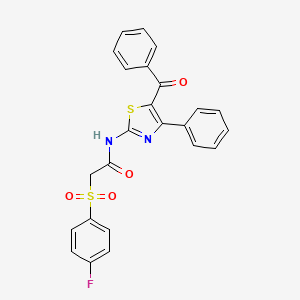![molecular formula C21H15ClN2O4S B3410114 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895464-00-3](/img/structure/B3410114.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide
描述
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide, commonly known as BISA, is a chemical compound that has received significant attention in the field of scientific research due to its potential therapeutic applications. BISA belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of BISA involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. BISA has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. BISA also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. In cancer cells, BISA induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In viral replication, BISA inhibits the NS5B polymerase enzyme, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
BISA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BISA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. BISA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have shown that BISA reduces inflammation and tissue damage in animal models of arthritis and colitis. BISA has also been found to inhibit the growth of tumors in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using BISA in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases. BISA is also relatively easy to synthesize, and its purity and yield can be improved using various purification techniques. However, one of the limitations of using BISA is its potential toxicity, which may limit its use in vivo. Additionally, the mechanism of action of BISA is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on BISA. One direction is to study the potential therapeutic applications of BISA in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of BISA in more detail to identify new targets for drug development. Additionally, the development of new analogs of BISA with improved efficacy and reduced toxicity is an area of active research. Overall, the research on BISA has the potential to lead to the development of new therapies for various diseases.
科学研究应用
BISA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BISA has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, BISA has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJPQDHEZXQDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3410037.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3410053.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B3410055.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410057.png)
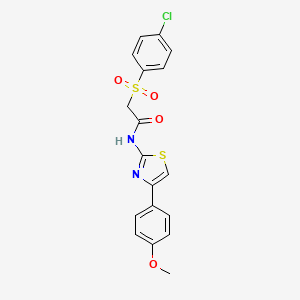
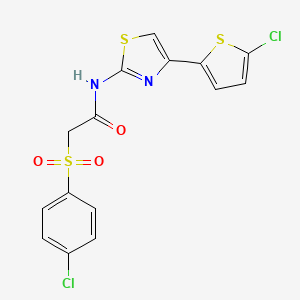

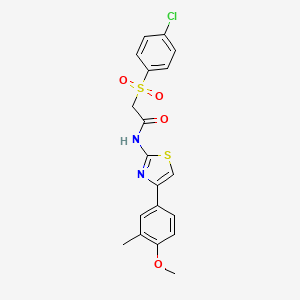
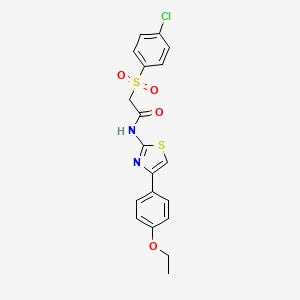
![2-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3410103.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B3410122.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B3410126.png)

